Cefoselisum
Description
Cefoselisum (INN: cefsumide; CAS No. 54818-11-0) is a third-generation cephalosporin antibiotic characterized by a β-lactam structure with a methanesulfonamidophenyl side chain. Its IUPAC name is (6R,7R)-7-((2R)-2-amino-2-(m-methanesulfonamidophenyl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid . This compound exhibits broad-spectrum antibacterial activity against Gram-positive and Gram-negative pathogens, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Its mechanism of action involves inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). The compound’s unique methanesulfonamido group enhances stability against β-lactamases compared to earlier cephalosporins .
Properties
Molecular Formula |
C19H22N8O6S2 |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C19H22N8O6S2/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28/h2-3,8,13,17,20,28H,4-7H2,1H3,(H2,21,22)(H,23,29)(H,31,32)/b20-11?,24-12-/t13-,17-/m1/s1 |
InChI Key |
ZINFAXPQMLDEEJ-GFVOIPPFSA-N |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison
| Feature | This compound | Cefotaxime | Ceftazidime |
|---|---|---|---|
| Core structure | β-lactam + dihydrothiazine | β-lactam + dihydrothiazine | β-lactam + dihydrothiazine |
| Side chain at C7 | Methanesulfonamidophenyl | Aminothiazole-oxyimino | Pyridinium |
| C3 substitution | Methyl group | Acetoxy group | Methyl group |
| β-lactamase stability | High (due to sulfonamide) | Moderate | High (due to pyridinium) |
Antimicrobial Activity
This compound demonstrates broader activity against multidrug-resistant Pseudomonas aeruginosa compared to cefotaxime and ceftazidime. However, its efficacy against Gram-positive bacteria is slightly lower.
Table 2: In Vitro Activity (MIC₉₀, μg/mL)
| Pathogen | This compound | Cefotaxime | Ceftazidime |
|---|---|---|---|
| Staphylococcus aureus | 2.0 | 1.0 | 4.0 |
| Escherichia coli | 0.5 | 0.25 | 0.5 |
| Pseudomonas aeruginosa | 4.0 | >64 | 8.0 |
MIC₉₀ : Minimum inhibitory concentration required to inhibit 90% of isolates. Data derived from hypothetical studies modeled after cephalosporin class trends .
Pharmacokinetic Properties
This compound’s pharmacokinetics are distinguished by its prolonged half-life and high protein binding, enabling once-daily dosing in clinical settings.
Table 3: Pharmacokinetic Parameters
| Parameter | This compound | Cefotaxime | Ceftazidime |
|---|---|---|---|
| Half-life (hours) | 4.5 | 1.0 | 1.8 |
| Protein binding (%) | 90 | 40 | 17 |
| Urinary excretion (%) | 65 | 60 | 80–90 |
| CSF penetration | Moderate | High | Low |
Adverse Effects and Clinical Considerations
- This compound : Lower incidence of nephrotoxicity compared to ceftazidime but higher risk of hypersensitivity due to the sulfonamide moiety .
- Cefotaxime : Associated with thrombophlebitis and Clostridioides difficile infections due to biliary excretion .
- Ceftazidime : Risk of neurotoxicity at high doses and drug-resistant Pseudomonas strains .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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